molecular formula C16H27N3O B10881061 1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine

1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine

Cat. No.: B10881061
M. Wt: 277.40 g/mol
InChI Key: UTOKAERHUJGCKM-UHFFFAOYSA-N
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Description

1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine is a complex organic compound featuring a piperazine ring substituted with an ethyl group and a piperidine ring attached to a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, which can be achieved through the reaction of furan-2-carbaldehyde with piperidine in the presence of a reducing agent like sodium borohydride.

    Alkylation of Piperazine: The next step involves the alkylation of piperazine with the piperidine intermediate. This reaction is typically carried out in the presence of a base such as potassium carbonate and an appropriate solvent like acetonitrile.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperazine and piperidine derivatives.

Scientific Research Applications

1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-piperidin-4-ylpiperazine: Lacks the furan-2-ylmethyl group, making it less complex.

    1-Benzyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine: Contains a benzyl group instead of an ethyl group, which may alter its chemical properties and biological activity.

Uniqueness

1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine is unique due to the presence of both the furan-2-ylmethyl and ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H27N3O

Molecular Weight

277.40 g/mol

IUPAC Name

1-ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C16H27N3O/c1-2-17-9-11-19(12-10-17)15-5-7-18(8-6-15)14-16-4-3-13-20-16/h3-4,13,15H,2,5-12,14H2,1H3

InChI Key

UTOKAERHUJGCKM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

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